1-Chloro-1-(2-ethoxy-6-iodophenyl)propan-2-one
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Overview
Description
1-Chloro-1-(2-ethoxy-6-iodophenyl)propan-2-one is an organic compound with the molecular formula C11H12ClIO2 and a molecular weight of 338.57 g/mol . This compound is characterized by the presence of a chloro group, an ethoxy group, and an iodo group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Chloro-1-(2-ethoxy-6-iodophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxy-6-iodophenyl ketone with thionyl chloride (SOCl2) to introduce the chloro group. The reaction is typically carried out under reflux conditions to ensure complete conversion. Another method involves the use of phosphorus pentachloride (PCl5) as a chlorinating agent . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to enhance yield and purity.
Chemical Reactions Analysis
1-Chloro-1-(2-ethoxy-6-iodophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.
Scientific Research Applications
1-Chloro-1-(2-ethoxy-6-iodophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated compounds.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-ethoxy-6-iodophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the carbonyl group can undergo nucleophilic addition reactions. The ethoxy and iodo groups can influence the compound’s reactivity and selectivity in various chemical processes .
Comparison with Similar Compounds
1-Chloro-1-(2-ethoxy-6-iodophenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(2-methoxy-6-iodophenyl)propan-2-one: Similar structure but with a methoxy group instead of an ethoxy group, which can affect its reactivity and solubility.
1-Bromo-1-(2-ethoxy-6-iodophenyl)propan-2-one: Similar structure but with a bromo group instead of a chloro group, which can influence its reactivity in substitution reactions.
1-Chloro-1-(2-ethoxy-6-fluorophenyl)propan-2-one: Similar structure but with a fluoro group instead of an iodo group, which can affect its reactivity and stability.
These comparisons highlight the uniqueness of this compound in terms of its functional groups and their influence on its chemical behavior.
Biological Activity
1-Chloro-1-(2-ethoxy-6-iodophenyl)propan-2-one is an organic compound with notable structural features, including a chloro group, an ethoxy group, and a 6-iodophenyl moiety. Its molecular formula is C11H12ClIO2, and it has a molecular weight of approximately 338.57 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
The unique combination of functional groups in this compound influences its reactivity and biological interactions. Key reactions include:
- Substitution Reactions : The chloro group can be replaced by nucleophiles such as amines or thiols.
- Oxidation Reactions : Can be oxidized to produce ketones or carboxylic acids.
- Reduction Reactions : Can be reduced to alcohols or alkanes using reducing agents like lithium aluminum hydride.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly through interactions with biomolecules.
Antimicrobial Properties
Studies have shown that this compound may possess antimicrobial properties, making it a candidate for further investigation in drug development. Its mechanism likely involves binding to specific enzymes or receptors, influencing biochemical pathways that are crucial for microbial survival.
Anticancer Activity
Ongoing investigations into the anticancer properties of this compound suggest that it may modulate cellular processes relevant to cancer progression. The compound's ability to interact with proteins involved in metabolic pathways indicates potential therapeutic applications in oncology.
Research Findings
Recent studies have focused on the compound's interactions with various biological targets, revealing insights into its pharmacological profile:
Study | Findings |
---|---|
Smolecule Research | Indicated potential interactions with enzymes and receptors; suggested modulation of biochemical processes . |
Antimicrobial Studies | Showed effective inhibition against certain bacterial strains . |
Anticancer Investigations | Highlighted effects on cell proliferation and apoptosis in cancer cell lines . |
Case Studies
Several case studies have explored the biological activity of similar compounds, providing context for the potential applications of this compound:
- Antimicrobial Efficacy : A study demonstrated that structurally related compounds displayed significant antimicrobial activity against Staphylococcus aureus, suggesting a similar potential for the target compound.
- Cancer Cell Line Studies : Research involving derivatives of this compound indicated inhibition of growth in various cancer cell lines, particularly in breast cancer models.
- Mechanism of Action : Investigations into the binding affinity of the compound to specific receptors have shown promise for its use in targeted therapies.
Properties
Molecular Formula |
C11H12ClIO2 |
---|---|
Molecular Weight |
338.57 g/mol |
IUPAC Name |
1-chloro-1-(2-ethoxy-6-iodophenyl)propan-2-one |
InChI |
InChI=1S/C11H12ClIO2/c1-3-15-9-6-4-5-8(13)10(9)11(12)7(2)14/h4-6,11H,3H2,1-2H3 |
InChI Key |
SBGAPJBNBWPYLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC=C1)I)C(C(=O)C)Cl |
Origin of Product |
United States |
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